molecular formula C14H9N7O2S B5360971 4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide

4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide

Cat. No. B5360971
M. Wt: 339.33 g/mol
InChI Key: MBXOETBBBWBCLU-UHFFFAOYSA-N
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Description

4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide (DBITO) is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields. DBITO is an azido-containing heterocyclic compound that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide is not well understood, but it is believed to be related to its azido-containing structure. Azido-containing compounds have been shown to have potential as anticancer agents due to their ability to induce apoptosis in cancer cells. This compound has also been shown to inhibit tubulin polymerization, which could contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have anticancer activity in vitro and in vivo. In vitro studies have shown that this compound induces apoptosis in cancer cells, including breast, lung, and colon cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mice models of breast and colon cancer. This compound has also been shown to inhibit angiogenesis, which could contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide has several advantages for lab experiments, including its easy synthesis and availability. However, this compound is a toxic compound and should be handled with care. This compound is also sensitive to light and air, which could affect its stability.

Future Directions

There are several future directions for research on 4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide, including its potential as an anticancer agent, its use in materials science, and its role in organic synthesis. Future studies could focus on improving the synthesis method of this compound, investigating its mechanism of action, and exploring its potential as a therapeutic agent for other diseases. Additionally, research could focus on developing new materials using this compound as a precursor and exploring its potential as a reagent in organic synthesis.
In conclusion, this compound is a promising compound with potential applications in various fields. Its easy synthesis and availability make it an attractive compound for lab experiments, but its toxicity and sensitivity to light and air should be taken into consideration. Future research could shed more light on the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.

Synthesis Methods

4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide can be synthesized using different methods, including the reaction of 2-benzyl-1,2-benzisothiazol-3(2H)-one with sodium azide and hydrogen peroxide. The reaction yields this compound as a white crystalline solid with a yield of up to 60%. Other methods include the reaction of 2-benzyl-1,2-benzisothiazol-3(2H)-one with N-chlorosuccinimide and sodium azide, among others.

Scientific Research Applications

4,6-diazido-2-benzyl-1,2-benzisothiazol-3(2H)-one 1-oxide has been studied for its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry. This compound has been used as a precursor for the synthesis of new materials, including polymers and dendrimers. In organic synthesis, this compound has been used as a reagent for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, with promising results.

properties

IUPAC Name

4,6-diazido-2-benzyl-1-oxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N7O2S/c15-19-17-10-6-11(18-20-16)13-12(7-10)24(23)21(14(13)22)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXOETBBBWBCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3S2=O)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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